3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid
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Overview
Description
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid is a chemical compound with the molecular formula C12H10O5 It is a derivative of chromone, a naturally occurring compound found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(7-oxo-2-oxochromen-3-yl)propanoic acid.
Reduction: Formation of 3-(7-hydroxy-2-hydroxychromen-3-yl)propanoic acid.
Substitution: Formation of 3-(7-halo-2-oxochromen-3-yl)propanoic acid.
Scientific Research Applications
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Amino-4-methyl-2-oxochromen-3-yl)propanoic acid
- 3-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)propanoic acid
Uniqueness
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid is unique due to its specific hydroxyl and carbonyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its hydroxyl group, in particular, plays a crucial role in its antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
3-(7-hydroxy-2-oxochromen-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)17-10(7)6-9/h1,3,5-6,13H,2,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXYNMKDABFEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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